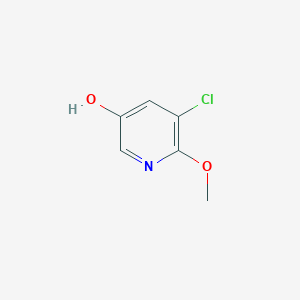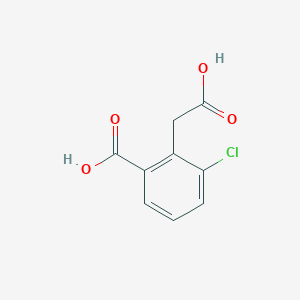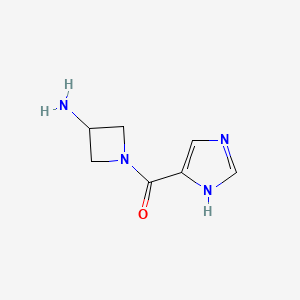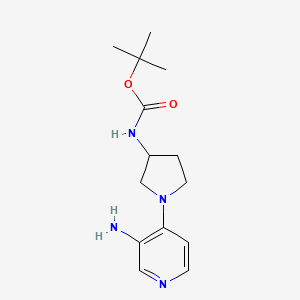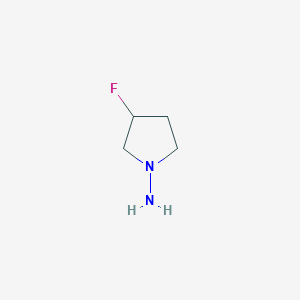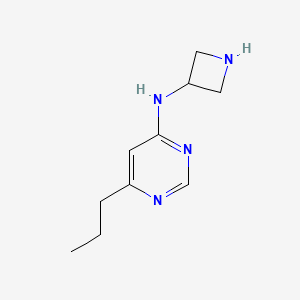![molecular formula C14H11ClN4O2 B1490714 Benzoate d'éthyle 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-yl) CAS No. 1383927-19-2](/img/structure/B1490714.png)
Benzoate d'éthyle 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-yl)
Vue d'ensemble
Description
Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate is a chemical compound with the CAS Number: 1383927-19-2. It has a molecular weight of 302.72 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrazolo[3,4-D]pyrimidine derivatives involves one-pot multicomponent reactions . A new set of small molecules featuring the privileged pyrazolo[3,4-D]pyrimidine and pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11ClN4O2/c1-2-21-14(20)9-3-5-10(6-4-9)19-13-11(7-18-19)12(15)16-8-17-13/h3-8H,2H2,1H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include one-pot multicomponent reactions . The reactions involve the use of 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .Physical And Chemical Properties Analysis
The compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 302.72 .Applications De Recherche Scientifique
Recherche sur le Cancer : Inhibition de la CDK2
Ce composé a été identifié comme un inhibiteur potentiel de la kinase dépendante des cyclines 2 (CDK2), une protéine essentielle impliquée dans la régulation du cycle cellulaire. L'inhibition de la CDK2 est une stratégie prometteuse pour la thérapie anticancéreuse, car elle peut arrêter la prolifération des cellules tumorales. Des études ont montré que les dérivés de la pyrazolo[3,4-d]pyrimidine présentent des activités cytotoxiques significatives contre diverses lignées cellulaires cancéreuses, notamment MCF-7 (cancer du sein) et HCT-116 (carcinome colorectal), avec des valeurs de CI50 dans la plage nanomolaire .
Criblage Anticancéreux : Etudes in Vitro
Le composé a été utilisé dans des criblages in vitro pour évaluer son efficacité contre les cellules cancéreuses. L'échafaudage de la pyrazolo[3,4-d]pyrimidine, auquel appartient ce composé, a démontré des propriétés anticancéreuses considérables lors de criblages préliminaires .
Recherche Chimiothérapeutique : Synthèse de la Monastrol
Le benzoate d'éthyle 4-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl) est impliqué dans la synthèse de la monastrol, un agent chimiothérapeutique potentiel. La monastrol agit comme un inhibiteur de la kinésine mitotique, qui est essentielle à la division cellulaire, ce qui en fait une cible pour le traitement du cancer .
Applications Antimicrobiennes
La recherche a exploré le potentiel antimicrobien des dérivés de la pyrazolo[3,4-d]pyrimidine. Ces composés, y compris le benzoate d'éthyle 4-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl), ont été évalués pour leur efficacité contre diverses souches microbiennes, montrant des résultats prometteurs .
Modélisation Moléculaire et Conception de Médicaments
En raison de sa structure unique, ce composé est utilisé dans la modélisation moléculaire pour concevoir de nouveaux médicaments pouvant interagir avec des cibles biologiques spécifiques. Son noyau pyrazolo[3,4-d]pyrimidine est une structure privilégiée en chimie médicinale, souvent utilisée comme modèle pour développer de nouveaux agents thérapeutiques .
Recherche Biochimique : Induction de l'Apoptose
En recherche biochimique, ce composé a été étudié pour sa capacité à induire l'apoptose dans les cellules cancéreuses. En modifiant la progression du cycle cellulaire, il peut déclencher la mort cellulaire programmée, un effet souhaitable dans le traitement du cancer .
Etudes d'Activité Enzymatiques
Le composé a été utilisé dans des études pour évaluer son activité inhibitrice contre diverses enzymes. Par exemple, son impact sur la CDK2/cycline A2 a été mesuré, fournissant des informations sur son potentiel en tant que candidat médicament .
Science des Matériaux : Synthèse Organique
En science des matériaux, le benzoate d'éthyle 4-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl) sert de bloc de construction dans la synthèse organique. Sa réactivité et sa stabilité dans différentes conditions sont précieuses pour la construction de molécules organiques complexes .
Mécanisme D'action
Target of Action
The primary target of Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate interacts with CDK2, inhibiting its activity . This interaction disrupts the normal function of CDK2, leading to alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate affects the cell cycle regulation pathway . This disruption can lead to the halt of cell proliferation, inducing apoptosis within cells .
Result of Action
The result of Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate’s action is the significant inhibition of cell proliferation. This is achieved through the induction of apoptosis within cells . The compound has shown superior cytotoxic activities against certain cell lines .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate leads to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Cellular Effects
Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate exerts various effects on different cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating caspase pathways and promoting cell cycle arrest at the G0-G1 phase . Additionally, this compound affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects contribute to the compound’s potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate involves its binding interactions with specific biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis. Additionally, Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate may also interact with other proteins and enzymes, modulating their function and contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate have been studied over time. The compound exhibits stability under inert atmosphere conditions at temperatures between 2-8°C . Over extended periods, it maintains its biochemical activity, although some degradation may occur under non-optimal storage conditions. Long-term studies have shown that the compound’s effects on cellular function, such as cell cycle arrest and apoptosis, persist over time, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body . The compound’s metabolites may also interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these pathways is crucial for optimizing the compound’s pharmacokinetic properties and therapeutic potential.
Transport and Distribution
Within cells and tissues, Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it exerts its therapeutic effects. The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Propriétés
IUPAC Name |
ethyl 4-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-2-21-14(20)9-3-5-10(6-4-9)19-13-11(7-18-19)12(15)16-8-17-13/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJVVLSFEQKDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



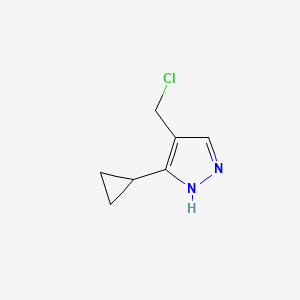
![1,8-Diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1490634.png)
